molecular formula C11H10BrNO2 B6362795 4-Bromo-1-ethyl-1H-indole-2-carboxylic acid CAS No. 1240567-83-2

4-Bromo-1-ethyl-1H-indole-2-carboxylic acid

Cat. No. B6362795
CAS RN: 1240567-83-2
M. Wt: 268.11 g/mol
InChI Key: VFOQVSGRBOPVRY-UHFFFAOYSA-N
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Description

“4-Bromo-1-ethyl-1H-indole-2-carboxylic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the total synthesis of (±)-trans-trikentrin A started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields (79% overall yield). The latter was reacted with CH2CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .

Scientific Research Applications

Chemical Synthesis and Biological Activity

The chemical compound 4-Bromo-1-ethyl-1H-indole-2-carboxylic acid is related to a class of brominated tryptophan derivatives, which have shown to possess significant biological activity. An investigation into brominated tryptophan alkaloids from Thorectidae sponges has yielded new compounds with potential antimicrobial properties, such as inhibiting the growth of Staphylococcus epidermidis with either weak or moderate minimum inhibitory concentrations (MICs) (Segraves & Crews, 2005). This highlights the potential of brominated indole compounds in the development of new antimicrobial agents.

Synthesis of Novel Indole Derivatives

Another area of application is the synthesis of novel indole derivatives, which includes compounds with various functional groups that could serve as intermediates in organic synthesis or as potential pharmaceutical candidates. For example, the synthesis of indole-2-carboxylic acids with amino- and sulfur-containing substituents has been described, showcasing the versatility of indole derivatives in chemical synthesis (Unangst, Connor, & Stabler, 1987). These compounds can be used to further explore chemical space in drug discovery and development.

Development of Anti-inflammatory Compounds

The research into indole derivatives has also extended to the development of compounds with anti-inflammatory and analgesic activities. Microwave-assisted synthesis of indole and furan derivatives has led to the discovery of compounds exhibiting significant anti-inflammatory and analgesic properties, underscoring the therapeutic potential of indole-based compounds in treating inflammation and pain (Sondhi, Jain, Rani, & Kumar, 2007).

Advanced Synthetic Techniques

Moreover, advancements in synthetic chemistry have enabled the efficient construction of complex indole scaffolds. A concise and regioselective synthesis approach for indole-3-carboxylic acid derivatives, an essential scaffold of the anti-inflammatory naturally occurring compound Herdmanine D, has been developed. This approach demonstrates the strategic development towards core moieties of biologically active compounds, facilitating the synthesis of potentially therapeutic agents (Sharma et al., 2020).

properties

IUPAC Name

4-bromo-1-ethylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-13-9-5-3-4-8(12)7(9)6-10(13)11(14)15/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOQVSGRBOPVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C1C(=O)O)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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